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Compound of Interest

Compound Name: 3-Bromoisoxazole

Cat. No.: B039813

3-Bromoisoxazole is a five-membered heterocyclic compound containing a bromine atom at
the 3-position. This specific substitution pattern makes it a valuable and versatile electrophilic
partner in a variety of chemical transformations, particularly in the construction of more
complex molecular architectures for pharmaceutical and agrochemical applications.

o |[UPAC Name: 3-bromo-1,2-oxazole[1]
e InChl Key: GQMPHUXGZCDVGQ-UHFFFAOYSA-N[1]

The fundamental physicochemical properties of 3-Bromoisoxazole are summarized below.
This data is critical for planning reactions, purification procedures, and ensuring safe handling.
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Property Value Source(s)

CAS Number 111454-71-8 [1]12]

Molecular Formula CsH2BrNO [1][2]

Molecular Weight 147.96 g/mol [11[2]

Physical Form Liquid

Melting Point ~60 °C

InChi Code 1S/C3H2BrNO/c4-3-1-2-6-5- ]
3/h1-2H

Canonical SMILES C1=CON=C1Br [1]

Part 2: Synthesis and Purification: A Validated
Approach

The construction of the 3-bromoisoxazole core is most reliably achieved via a [3+2]
cycloaddition reaction. This method involves the in situ generation of bromonitrile oxide, a
highly reactive 1,3-dipole, which then reacts with an alkyne. The choice of alkyne determines
the substitution at the 5-position of the resulting isoxazole.

The causality behind this choice of pathway is its high regioselectivity and efficiency.
Generating the unstable bromonitrile oxide directly in the reaction vessel minimizes
decomposition and side reactions, ensuring a cleaner conversion to the desired product.
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Caption: Synthetic workflow for 3-Bromoisoxazole derivatives.

Experimental Protocol: Synthesis of 3-Bromo-5-
butylisoxazole

This protocol is representative of the cycloaddition methodology for synthesizing 5-substituted
3-bromoisoxazoles.

» Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 1-hexyne (1.0
eg.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

e Initiation: To a separate flask containing a stirred suspension of dibromoformaldoxime (1.1
eg.) and a mild base like sodium bicarbonate (2.0 eq.) in the same solvent, slowly add the 1-
hexyne solution at room temperature. The base is crucial for the in situ generation of
bromonitrile oxide by eliminating HBr.
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e Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption
of the starting materials by Thin-Layer Chromatography (TLC). The reaction is typically
complete within 12-24 hours.

o Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash
the filtrate sequentially with water and brine to remove any remaining water-soluble

impurities.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate the solvent in vacuo. The resulting crude product is then purified by flash column
chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield
the pure 3-bromo-5-butylisoxazole.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized 3-Bromoisoxazole is a non-negotiable
step. A multi-spectroscopic approach provides a self-validating system for structural
confirmation. While a complete experimental dataset for the parent 3-Bromoisoxazole is not
always published, its spectral characteristics can be reliably predicted based on extensive data

from analogous structures.[3][4]
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Technique Predicted Observation & Rationale

Two signals are expected in the aromatic region
(typically & 6.5-8.5 ppm). The proton at the C5
position will appear as a doublet, coupled to the
1H NMR C4 proton. The C4 proton will also be a doublet.
The precise chemical shifts are influenced by
the electronic nature of the C5 substituent, if

present.

Three distinct signals for the isoxazole ring

carbons. The carbon atom bonded to bromine
13C NMR (C3) will be significantly shifted. The other two

carbons (C4 and C5) will appear in the typical

heteroaromatic region.

The most definitive feature is the molecular ion
peak exhibiting a characteristic isotopic pattern.
Due to the near-equal natural abundance of 7°Br
and 81Br isotopes, two peaks of almost equal
Mass Spec. (MS) intensity (M* and M++2) will be observed for the
molecular ion and any bromine-containing
fragments.[5] This provides unambiguous
evidence of a single bromine atom in the

molecule.

Characteristic peaks for C=N and C-O

stretching within the isoxazole ring, typically in
IR Spectroscopy the 1400-1650 cm~1 region. A C-Br stretching

frequency may be observed in the lower

wavenumber region (500-600 cm~1).

Part 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromoisoxazole lies in the reactivity of its C3-Br bond. This position
is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a
wide range of functionalities. The amination of 3-bromoisoxazoles is a particularly powerful
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transformation, as it provides access to 3-aminoisoxazoles, a scaffold prevalent in biologically
active compounds.[6][7]

However, direct thermal substitution on the electron-rich isoxazole ring can be sluggish. This is
where advanced synthetic techniques demonstrate their value. The application of microwave
irradiation in conjunction with a non-nucleophilic, strong phosphazene base (e.g., P2-Et)
dramatically accelerates the reaction, providing access to products that are difficult to obtain
under conventional heating. This choice is based on the base's ability to facilitate the reaction
without competing as a nucleophile and the microwave's ability to rapidly and efficiently heat
the polar reaction mixture.

G-Bromoisoxazole)
Nucleophile
(e.g., R2NH)

Reaction Conditions

(Phosphazene Base)
Microwave Irradiation
(e.g., 200°C)

Click to download full resolution via product page

SNAr

3-Aminoisoxazole Derivative)

Caption: Key SNAr transformation of 3-Bromoisoxazole.

Protocol: Microwave-Assisted Amination of 3-
Bromoisoxazole

e Setup: In a dedicated microwave reaction vial, combine the 3-bromoisoxazole derivative
(1.0 eq.), the desired primary or secondary amine (1.5-2.0 eq.), and a phosphazene base
such as ps-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-
dimethylperhydro-1,3,2-diazaphosphorine) (1.5 eq.).
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» Solvent: The amine itself can often be used as the solvent if it is a liquid. Alternatively, a high-
boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane can be used.

» Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture
at a temperature between 180-200°C for 15-60 minutes. The reaction time and temperature

must be optimized for specific substrates.

« Purification: After cooling, the reaction mixture is typically diluted with a suitable organic
solvent and purified directly by flash chromatography or an automated purification system to
isolate the 3-aminoisoxazole product. The use of polymer-supported base simplifies
purification, as it can be removed by filtration.

Part 5: Applications in Research and Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic
stability and ability to participate in hydrogen bonding interactions.[8][9][10] 3-Bromoisoxazole
serves as a key entry point to this chemical space.

e Drug Discovery: It is a foundational building block for libraries of 3-aminoisoxazole
derivatives, which have demonstrated a wide spectrum of biological activities, including
antibacterial, anticancer, and anti-inflammatory properties.[9][10][11] For example, 3-
bromoisoxazole-5-carboxylic acid is a precursor for preparing novel oxazolidinone
antibacterial agents.[12][13]

o Agrochemicals: 3-Bromoisoxazole is a documented key intermediate in the industrial
synthesis of Pyroxasulfone, a potent pre-emergence herbicide.[14] The synthesis involves
the displacement of the bromide with a sulfur nucleophile, highlighting the compound's
versatility.

Part 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 3-Bromoisoxazole is a hazardous
chemical and must be handled with appropriate precautions.
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. . Hazard

Hazard Class GHS Pictogram(s) Signal Word
Statement(s)
H226: Flammable
liquid and

Acute Toxicity & ) vapour.H302+H312+H

B GHSO07, GHS02 Warning )
Flammability 332: Harmful if

swallowed, in contact

with skin or if inhaled.

Source: Aggregated data from ECHA and supplier safety documents.[1][15][16]

Standard Laboratory Handling Protocol

Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles,
and a flame-retardant lab coat.

Ventilation: All manipulations must be performed inside a certified chemical fume hood to
prevent inhalation of vapors.

Ignition Sources: As a flammabile liquid, keep it away from open flames, hot plates, and
spark-producing equipment.[15] Ensure all equipment is properly grounded.

Spill Management: Have a spill kit rated for flammable and halogenated organic compounds
readily available. Absorb minor spills with an inert material like vermiculite and place in a
sealed container for disposal.

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the
container tightly sealed and away from oxidizing agents.[15]

Disposal: Dispose of waste as halogenated organic waste in accordance with local, state,
and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.researchgate.net/publication/389903738_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12345956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12345956/
https://buildingblock.bocsci.com/product/3-bromoisoxazole-5-carboxylic-acid-cas-6567-35-7-324513.html
https://www.usbio.net/biochemicals/424660/3Bromoisoxazole5carboxylic-Acid
https://patents.google.com/patent/WO2021176456A1/en
https://patents.google.com/patent/WO2021176456A1/en
https://store.apolloscientific.co.uk/storage/msds/OR46500_msds.pdf
https://www.fishersci.ie/store/msds?partNumber=15589573&countryCode=IE&language=en
https://www.benchchem.com/product/b039813#iupac-name-and-inchi-key-for-3-bromoisoxazole
https://www.benchchem.com/product/b039813#iupac-name-and-inchi-key-for-3-bromoisoxazole
https://www.benchchem.com/product/b039813#iupac-name-and-inchi-key-for-3-bromoisoxazole
https://www.benchchem.com/product/b039813#iupac-name-and-inchi-key-for-3-bromoisoxazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b039813?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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